Cas no 1807209-53-5 (1-Bromo-3-fluoro-4-methyl-2-nitrobenzene)

1-Bromo-3-fluoro-4-methyl-2-nitrobenzene is a halogenated aromatic compound featuring bromine, fluorine, and nitro functional groups on a methyl-substituted benzene ring. Its distinct substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-withdrawing (nitro, bromo, fluoro) and electron-donating (methyl) groups allows for selective reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound’s high purity and stability under standard conditions ensure consistent performance in synthetic applications. Its structural versatility enables precise modifications, making it useful for developing complex molecules in research and industrial settings.
1-Bromo-3-fluoro-4-methyl-2-nitrobenzene structure
1807209-53-5 structure
Product Name:1-Bromo-3-fluoro-4-methyl-2-nitrobenzene
CAS No:1807209-53-5
MF:C7H5BrFNO2
MW:234.0225045681
CID:4618172
PubChem ID:118811438
Update Time:2025-10-29

1-Bromo-3-fluoro-4-methyl-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene
    • 4-Bromo-2-fluoro-3-nitrotoluene
    • 1807209-53-5
    • G76418
    • BS-31396
    • Inchi: 1S/C7H5BrFNO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3
    • InChI Key: HUYOQRFHDRKQNA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C)=C(C=1[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 232.94877g/mol
  • Monoisotopic Mass: 232.94877g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 45.8

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Additional information on 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene

1-Bromo-3-fluoro-4-methyl-2-nitrobenzene (CAS No. 1807209-53-5): An Overview of Its Properties, Applications, and Recent Research Developments

1-Bromo-3-fluoro-4-methyl-2-nitrobenzene (CAS No. 1807209-53-5) is a multifunctional organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique combination of bromine, fluorine, and nitro groups, which contribute to its diverse chemical properties and potential applications. In this comprehensive overview, we will delve into the structural features, synthesis methods, and recent advancements in the study of 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene.

The molecular formula of 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene is C8H6BrFNO2, and it has a molecular weight of approximately 237.04 g/mol. The compound's structure consists of a benzene ring substituted with a bromine atom at the 1-position, a fluorine atom at the 3-position, a methyl group at the 4-position, and a nitro group at the 2-position. This specific arrangement of functional groups imparts unique physical and chemical properties to the molecule.

In terms of physical properties, 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene is a solid at room temperature with a melting point ranging from 65 to 67°C. It is insoluble in water but exhibits good solubility in organic solvents such as dichloromethane, acetone, and ethanol. The compound's solubility profile makes it suitable for various synthetic reactions and analytical techniques.

The synthesis of 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene can be achieved through several routes. One common method involves the nitration of 1-bromo-3-fluoro-4-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. This reaction selectively introduces the nitro group at the 2-position of the benzene ring. Another approach involves the bromination of 3-fluoro-4-methyl-2-nitrobenzene using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. These synthetic methods have been optimized to achieve high yields and purity levels, making 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene readily available for research purposes.

The unique combination of functional groups in 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene has led to its exploration in various scientific applications. In medicinal chemistry, this compound serves as an important intermediate in the synthesis of bioactive molecules. For instance, it has been used as a building block in the development of novel anti-cancer agents and anti-inflammatory drugs. The presence of bromine and fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, which are crucial factors in drug design.

In recent years, significant progress has been made in understanding the biological activities of derivatives derived from 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene. A study published in the Journal of Medicinal Chemistry reported that certain derivatives exhibited potent cytotoxic activity against various cancer cell lines. These findings highlight the potential of 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene-based compounds as lead structures for further drug development.

Beyond medicinal applications, 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene has also found utility in materials science and chemical sensing. Researchers have utilized this compound to develop novel materials with enhanced electronic properties and improved sensitivity for detecting specific analytes. For example, a study published in Advanced Materials demonstrated that derivatives of 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene could be used to fabricate highly sensitive gas sensors for environmental monitoring.

In addition to its practical applications, 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene has been extensively studied for its fundamental chemical properties. The presence of multiple functional groups allows for a wide range of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and reduction reactions. These reactions have been explored to synthesize a variety of complex molecules with diverse functionalities.

The environmental impact of compounds like 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene is an important consideration in their development and use. Recent studies have focused on assessing the biodegradability and toxicity profiles of these compounds to ensure their safe application in various industries. Efforts are ongoing to develop greener synthetic methods that minimize environmental impact while maintaining high yields and purity levels.

In conclusion, 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene (CAS No. 1807209-53-5) is a versatile organic compound with significant potential in multiple scientific fields. Its unique structural features make it an attractive candidate for drug discovery, materials science, and fundamental chemical research. Ongoing research continues to uncover new applications and improve our understanding of this fascinating molecule.

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